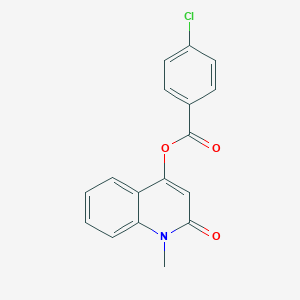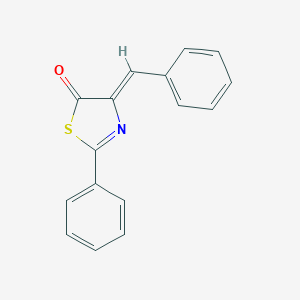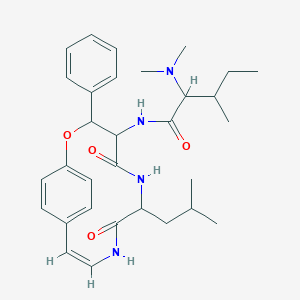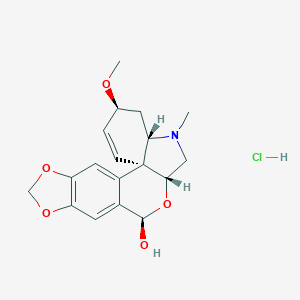
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-chlorobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as QCB, and it has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of QCB is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. QCB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, QCB prevents the replication of cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
QCB has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. QCB has also been found to inhibit angiogenesis, the formation of new blood vessels that is essential for the growth and spread of cancer cells. Additionally, QCB has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. QCB has also been found to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using QCB in lab experiments is its wide range of biological activities. QCB has been found to have antitumor, anti-inflammatory, and antioxidant properties, making it a versatile compound for scientific research. Additionally, QCB is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using QCB in lab experiments is its potential toxicity. QCB has been found to have cytotoxic effects on normal cells, which could limit its potential applications in vivo.
Direcciones Futuras
There are several future directions for research on QCB. One potential direction is the development of QCB derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of QCB and its potential applications in cancer therapy and the treatment of inflammatory diseases. Finally, studies are needed to determine the optimal dosage and administration of QCB for therapeutic purposes.
Métodos De Síntesis
The synthesis of QCB involves the reaction of 4-chlorobenzoic acid with 2-methyl-1,2-dihydroquinoline-4-carbaldehyde in the presence of acetic anhydride and sulfuric acid. This reaction results in the formation of QCB as a yellow solid.
Aplicaciones Científicas De Investigación
QCB has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. QCB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, QCB has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. QCB has also been found to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.
Propiedades
Fórmula molecular |
C17H12ClNO3 |
|---|---|
Peso molecular |
313.7 g/mol |
Nombre IUPAC |
(1-methyl-2-oxoquinolin-4-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C17H12ClNO3/c1-19-14-5-3-2-4-13(14)15(10-16(19)20)22-17(21)11-6-8-12(18)9-7-11/h2-10H,1H3 |
Clave InChI |
RUGCDJLIGKPNEW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)


![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)

![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
